({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine ({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine
Brand Name: Vulcanchem
CAS No.: 1394682-47-3
VCID: VC2882680
InChI: InChI=1S/C8H15N3OS/c1-4-13-6(2)8-10-7(5-9-3)12-11-8/h6,9H,4-5H2,1-3H3
SMILES: CCSC(C)C1=NOC(=N1)CNC
Molecular Formula: C8H15N3OS
Molecular Weight: 201.29 g/mol

({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine

CAS No.: 1394682-47-3

Cat. No.: VC2882680

Molecular Formula: C8H15N3OS

Molecular Weight: 201.29 g/mol

* For research use only. Not for human or veterinary use.

({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine - 1394682-47-3

Specification

CAS No. 1394682-47-3
Molecular Formula C8H15N3OS
Molecular Weight 201.29 g/mol
IUPAC Name 1-[3-(1-ethylsulfanylethyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine
Standard InChI InChI=1S/C8H15N3OS/c1-4-13-6(2)8-10-7(5-9-3)12-11-8/h6,9H,4-5H2,1-3H3
Standard InChI Key XLVPQUNEQKOZJQ-UHFFFAOYSA-N
SMILES CCSC(C)C1=NOC(=N1)CNC
Canonical SMILES CCSC(C)C1=NOC(=N1)CNC

Introduction

Fundamental Characteristics

Chemical Identity and Structure

({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine, also known by its IUPAC name {3-[1-(ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}-N-methylmethanamine, is a synthetic heterocyclic compound. Its core structure consists of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms in positions 1, 2, and 4. This oxadiazole scaffold is decorated with an ethylsulfanyl ethyl group at position 3 and a methylaminomethyl group at position 5 .

The compound is registered with CAS number 1394682-47-3 and has a molecular weight of 201.29 g/mol. Its molecular formula is C₈H₁₅N₃OS, indicating the presence of 8 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of ({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine

PropertyValueSource
Physical StateLiquid
Molecular Weight201.29 g/mol
Molecular FormulaC₈H₁₅N₃OS
InChI1S/C8H15N3OS/c1-4-13-6(2)8-10-7(5-9-3)12-11-8/h6,9H,4-5H2,1-3H3
InChI KeyXLVPQUNEQKOZJQ-UHFFFAOYSA-N
Purity95%
CAS Number1394682-47-3
Country of OriginUkraine

Structural Analysis and Chemical Reactivity

Structural Features

The compound incorporates several important functional groups that contribute to its chemical behavior:

  • The 1,2,4-oxadiazole ring: A five-membered heterocyclic system containing two nitrogen atoms and one oxygen atom, creating a unique electronic distribution.

  • The ethylsulfanyl group: A sulfur-containing moiety that contributes to the compound's lipophilicity and potential for hydrogen bonding.

  • The methylamine group: A basic nitrogen-containing functional group that can participate in hydrogen bonding and acid-base interactions.

The presence of both polar and non-polar groups in the molecule suggests amphiphilic properties, potentially enabling interactions with various biological targets and enhancing solubility in different media.

Comparison with Related 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole scaffold is a versatile structural motif found in numerous compounds with diverse biological activities. Other 1,2,4-oxadiazole derivatives exhibit significant pharmaceutical potential, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties . For example, some 3,5-disubstituted 1,2,4-oxadiazoles have shown promise as enzyme inhibitors, particularly against hexokinase transaminase (HKT) from Aedes aegypti mosquitoes .

Table 2: Structural Comparison with Related 1,2,4-Oxadiazole Compounds

CompoundCore StructureSubstituentsReported Activity
({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine1,2,4-Oxadiazole3-[1-(Ethylsulfanyl)ethyl], 5-(methylaminomethyl)Not specifically reported
2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine1,2,4-Oxadiazole3-Methyl, 5-(ethylamine)Not specifically reported
1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanamine1,2,4-Oxadiazole3-Methyl, 5-(ethanamine)Not specifically reported
Sodium 4-[3-(aryl)-1,2,4-oxadiazol-5-yl] propanoates1,2,4-Oxadiazole3-Aryl, 5-(propanoate)HKT inhibitory activity

Analytical Methods and Characterization

Spectroscopic Identification

The compound ({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine can be characterized using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy would provide valuable information about the structural features of the compound.

  • Infrared (IR) Spectroscopy: IR analysis would reveal characteristic absorption bands for the functional groups present in the molecule, such as C=N stretching (oxadiazole ring), C-S stretching (ethylsulfanyl group), and N-H stretching (amine group).

  • Mass Spectrometry: This technique would confirm the molecular weight of 201.29 g/mol and provide fragmentation patterns characteristic of the compound's structure.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques for analyzing the purity and identity of ({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine. The compound's liquid state at room temperature makes it amenable to both these analytical methods.

Current Research Status and Future Directions

Research Gaps

Despite the potential applications of ({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine, several research gaps remain:

  • Limited published studies on this specific compound's biological activities and mechanisms of action.

  • Incomplete understanding of structure-activity relationships, particularly regarding the influence of the ethylsulfanyl group on biological properties.

  • Lack of detailed pharmacokinetic and toxicological data, which are essential for drug development.

Future Research Directions

Future research on ({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine could focus on:

  • Comprehensive evaluation of antimicrobial activities against a wide range of pathogens, including drug-resistant strains.

  • Investigation of enzyme inhibitory properties, particularly against enzymes where other 1,2,4-oxadiazole derivatives have shown promise.

  • Development of structural analogs with modified substituents to optimize biological activities and pharmacokinetic properties.

  • Molecular docking studies to predict potential binding interactions with biological targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator